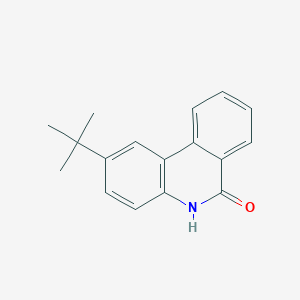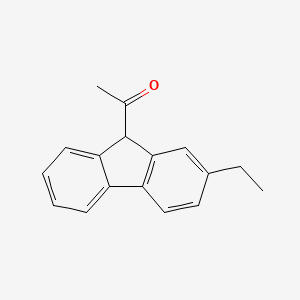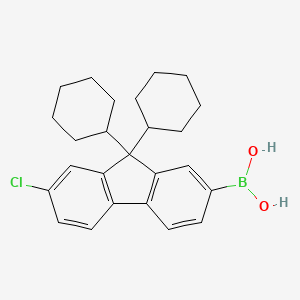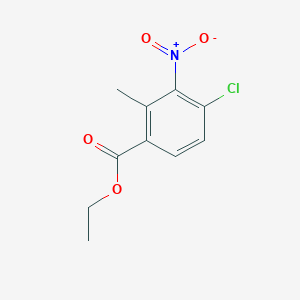
2-(Tert-butyl)phenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are significant fused nitrogen-heterocycles, which are ubiquitous in many bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules . This compound is characterized by the presence of a tert-butyl group attached to the phenanthridine core, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)phenanthridin-6(5H)-one can be achieved through various methods. One common approach involves the use of 2-isocyanobiphenyls as starting materials. The reaction typically involves radical addition, cyclization, and aromatization steps. For example, a mild, efficient, photocatalytic synthesis of 6-phosphorylated phenanthridines via tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides has been reported . This method features operational simplicity in metal-free conditions, using low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant at room temperature, providing the desired products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)phenanthridin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenanthridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents into the phenanthridine core.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)phenanthridin-6(5H)-one has several scientific research applications, including:
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its bioactive properties.
Industry: In the industrial sector, phenanthridine derivatives are used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)phenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, phenanthridine derivatives have been found to inhibit topoisomerase I and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in anticancer effects. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Tert-butyl)phenanthridin-6(5H)-one include other phenanthridine derivatives, such as:
Nitidine chloride: An active, natural anticancer product with a phenanthridine motif.
NK109: Exhibits antitumor effects against a number of human cancer cell lines.
Fagaronine: An active antileukemic and antimalarial alkaloid.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of stability, solubility, and interaction with molecular targets, distinguishing it from other phenanthridine derivatives.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-tert-butyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-14(10-11)12-6-4-5-7-13(12)16(19)18-15/h4-10H,1-3H3,(H,18,19) |
Clave InChI |
SNSXUFJGSHXOMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)




![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)



